molecular formula C23H28N2O4 B2971174 Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate CAS No. 921817-64-3

Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate

Cat. No.: B2971174
CAS No.: 921817-64-3
M. Wt: 396.487
InChI Key: MAVWJWRTEOULHC-UHFFFAOYSA-N
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Description

Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a synthetic compound featuring a benzo[b][1,4]oxazepin core modified with a phenyl carbamate group at the 7-position and an isopentyl substituent at the 5-position.

Properties

IUPAC Name

phenyl N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-16(2)12-13-25-19-14-17(24-22(27)29-18-8-6-5-7-9-18)10-11-20(19)28-15-23(3,4)21(25)26/h5-11,14,16H,12-13,15H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVWJWRTEOULHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)OC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Phenyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate is a complex organic compound that belongs to the oxazepine class of heterocycles. Its unique structural features suggest potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C25H34N2O5S
  • Molecular Weight : 474.6 g/mol
  • Structural Features : The compound contains a tetrahydrobenzo[b][1,4]oxazepine core and a carbamate functional group, which may influence its biological interactions and pharmacokinetics .

The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The presence of the oxazepine ring is known for its role in modulating neurotransmitter systems and may exhibit effects on central nervous system pathways. The carbamate group can enhance solubility and bioavailability, potentially leading to improved therapeutic efficacy.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

  • Antioxidant Activity : Compounds in this class have shown significant antioxidant properties. For instance, studies have demonstrated that related oxazepine derivatives can scavenge free radicals effectively .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for certain derivatives were found to be effective against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Neuroprotective Effects : Due to its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective properties in models of neurodegenerative diseases .

Case Studies and Research Findings

Recent research has focused on assessing the biological activities of derivatives related to this compound:

StudyFindings
Comparative Antioxidant Study Demonstrated high antioxidant activity with IC50 values indicating efficacy against oxidative stress in cellular models.
Antimicrobial Efficacy Showed promising results with MIC values ranging from 62.5 µg/mL to 125 µg/mL for various bacterial strains.
Neuroprotective Potential Indicated protective effects in neuronal cell cultures exposed to neurotoxic agents.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Variations

The benzo[b][1,4]oxazepin scaffold distinguishes this compound from benzo[b][1,4]oxazin derivatives (e.g., , compound 10), which feature a six-membered oxazin ring instead of the seven-membered oxazepin. This structural difference impacts conformational flexibility and binding pocket compatibility. For instance, oxazepin-based compounds like GSK2982772 () exhibit enhanced RIPK1 inhibition (IC₅₀ < 10 nM) compared to oxazin analogs, attributed to improved steric accommodation in kinase active sites .

Substituent Effects

  • 5-Position Substitution : The isopentyl group in the target compound contrasts with the benzyl group in GSK2982772 () and the 8-chloro-5-methyl group in LIJTF500025 (). Isopentyl’s branched alkyl chain may enhance lipophilicity (logP ~4.2 predicted) compared to aromatic substituents (logP ~3.5 for GSK2982772), influencing membrane permeability .
  • 7-Position Functionalization : The phenyl carbamate group differentiates it from carboxamide (GSK2982772) or pyrazolo-pyridine (LIJTF500025) moieties. Carbamates generally exhibit metabolic stability over esters, as seen in ’s compound 10, which retained >80% stability in human liver microsomes .

Table 1: Comparative Analysis of Key Analogs

Compound Name Core Structure 5-Position Substituent 7-Position Functionalization Molecular Weight Biological Target Source
Target Compound Benzo[b]oxazepin Isopentyl Phenyl carbamate 409.5 (est.) N/A (predicted kinase) N/A
GSK2982772 () Benzo[b]oxazepin Benzyl Triazole carboxamide 405.4 RIPK1
LIJTF500025 () Benzo[b]oxazepin 8-Chloro-5-methyl Pyrazolo-pyridine 512.9 LIMK1/2
Phenyl carbamate (, comp. 10) Benzo[b]oxazin N/A Phenyl carbamate 284.3 TRPV1 (modulator)
BD630392 () Benzo[b]oxazepin Methyl Isoxazole 377.4 N/A (antimicrobial)

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